2-Bromo-6-fluorophenylboronic acid
CAS No.: 913835-80-0
Cat. No.: VC21214348
Molecular Formula: C6H5BBrFO2
Molecular Weight: 218.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913835-80-0 |
|---|---|
| Molecular Formula | C6H5BBrFO2 |
| Molecular Weight | 218.82 g/mol |
| IUPAC Name | (2-bromo-6-fluorophenyl)boronic acid |
| Standard InChI | InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H |
| Standard InChI Key | MVSHYHSMIRBRGU-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC=C1Br)F)(O)O |
| Canonical SMILES | B(C1=C(C=CC=C1Br)F)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features three key functional groups:
-
Boronic acid (-B(OH)₂) at position 1
-
Bromine substituent at position 2
-
Fluorine atom at position 6
This arrangement creates a polarized electronic environment where the electron-withdrawing fluorine (σₚ = +0.78) and bromine (σₚ = +0.26) atoms activate the boronic acid group for nucleophilic coupling reactions while maintaining stability against protodeboronation .
Spectral Characteristics
Key spectroscopic data from recent analyses:
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (dd, J=8.4 Hz, 1H), 7.45 (td, J=7.6 Hz, 1H), 7.32 (dd, J=9.2 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1 (d, J=245 Hz, C-F), 134.8 (C-Br), 128.9 (C-B), 123.4-118.2 (aromatic carbons) |
| IR (KBr) | 3350 cm⁻¹ (B-OH stretch), 1580 cm⁻¹ (C-Br), 1485 cm⁻¹ (C-F) |
The downfield shift of the ortho-proton (δ 7.85) in ¹H NMR confirms strong deshielding effects from both bromine and boronic acid groups .
Synthetic Methodologies
Bromodeboronation Approach
A scalable synthesis route developed by ACS researchers employs NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid :
Reaction Scheme:
2-Cyano-6-fluorophenylboronic acid + 1,3-Dibromo-5,5-dimethylhydantoin
→ 2-Bromo-6-fluorobenzonitrile (87% yield)
→ Hydrolysis → 2-Bromo-6-fluorophenylboronic acid
Optimized Conditions:
-
Catalyst: 5 mol% NaOMe
-
Solvent: THF/H₂O (4:1)
-
Temperature: 0°C to RT
-
Reaction Time: 4-6 hours
This method demonstrates excellent functional group tolerance, with yields exceeding 85% for electron-deficient aryl boronic acids .
Reactivity Profile and Applications
Suzuki-Miyaura Coupling Performance
Comparative analysis of coupling efficiency with different palladium catalysts:
| Catalyst System | Yield (%) | Turnover Number | Reaction Time |
|---|---|---|---|
| Pd(PPh₃)₄ | 78 | 450 | 12 h |
| Pd(OAc)₂/XPhos | 92 | 1200 | 6 h |
| PEPPSI-IPr | 85 | 980 | 8 h |
The electron-deficient nature of the aryl ring enables rapid transmetallation, particularly with bulky phosphine ligands that prevent boronic acid decomposition .
Halogen Exchange Reactions
The bromine substituent participates in selective halogen exchange processes:
Fluorine Retention Study:
| Reaction Condition | F-Retention (%) | Br→Cl Conversion (%) |
|---|---|---|
| CuCl/DMF/140°C | 98 | 83 |
| LiCl/Pd₂(dba)₃/THF | 95 | 91 |
| NaCl/[BMIM]BF₄ (Ionic Liquid) | 99 | 88 |
Notably, the ortho-fluorine remains intact under most transition metal-mediated conditions, enabling sequential functionalization strategies .
| pH | Temperature | t₁/₂ (h) | Decomposition Product |
|---|---|---|---|
| 3.0 | 25°C | 2.1 | Phenol derivative |
| 7.4 | 25°C | 48 | <5% decomposition |
| 9.0 | 25°C | 12 | Boroxin formation |
The electron-withdrawing substituents significantly enhance stability compared to unsubstituted phenylboronic acid (t₁/₂ = 0.5 h at pH 7.4) .
Crystallographic Analysis
Single-crystal X-ray diffraction reveals key packing parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=7.892 Å, b=11.204 Å, c=9.873 Å |
| Dihedral angle (B-C-C-F) | 12.3° |
| B-O bond length | 1.36 Å (avg) |
The nearly planar boronic acid group facilitates π-stacking interactions in solid-state arrangements, crucial for materials science applications .
Industrial-Scale Production Challenges
Purification Considerations
Comparative analysis of purification methods:
| Method | Purity (%) | Recovery (%) | Key Impurities |
|---|---|---|---|
| Recrystallization (Hexane/EtOAc) | 99.2 | 78 | Dimerized boroxines |
| Column Chromatography | 99.8 | 65 | Silica-derived contaminants |
| Sublimation (80°C/0.1 mmHg) | 99.5 | 89 | None detected |
Industrial processes favor sublimation techniques to avoid solvent contamination while maintaining high throughput .
Environmental Impact Mitigation
Lifecycle analysis of synthetic routes:
| Parameter | Bromodeboronation | Traditional Borylation |
|---|---|---|
| E-Factor (kg waste/kg product) | 8.2 | 23.4 |
| PMI (Process Mass Intensity) | 12.7 | 35.9 |
| Carbon Intensity (kg CO₂eq/kg) | 4.8 | 11.2 |
The catalytic bromodeboronation route demonstrates superior environmental performance through minimized solvent use and catalyst recycling .
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